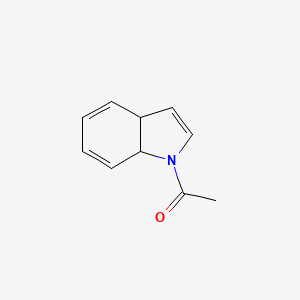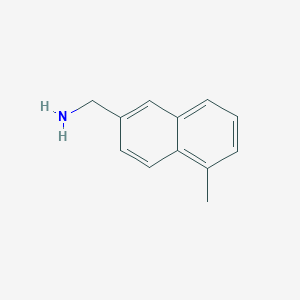
2-(Aminomethyl)-5-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system substituted with an aminomethyl group at the second position and a methyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methylnaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methylnaphthalene-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-methylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the fifth position.
5-Methylnaphthalene-2-carboxaldehyde: Contains a formyl group instead of an aminomethyl group.
2-(Aminomethyl)-naphthoquinone: An oxidized derivative with a quinone structure.
Uniqueness
2-(Aminomethyl)-5-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis, research, and industry.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(5-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8,13H2,1H3 |
Clave InChI |
RLGWDTIDXXGSOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


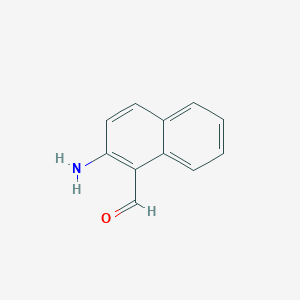
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
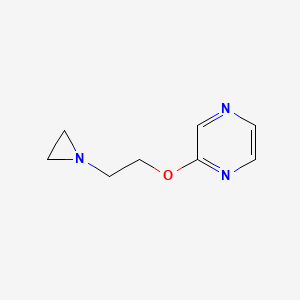
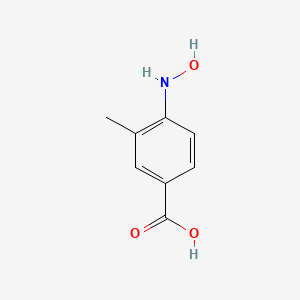
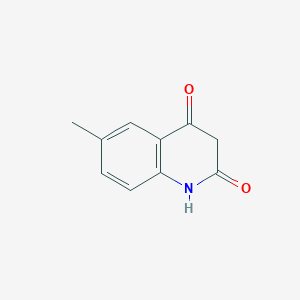
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
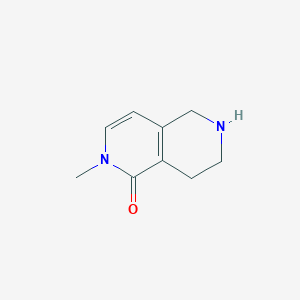
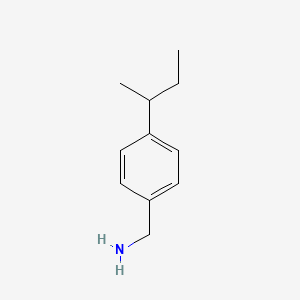
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
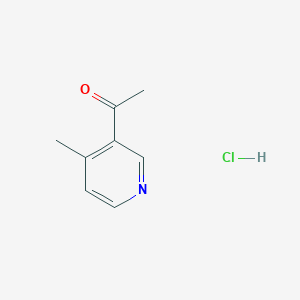
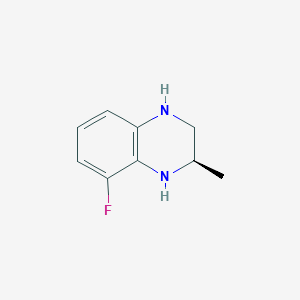

![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
